3-Chloro-4-fluoro-2-(trifluoromethyl)pyridine

Description

Chemical Classification and Nomenclature

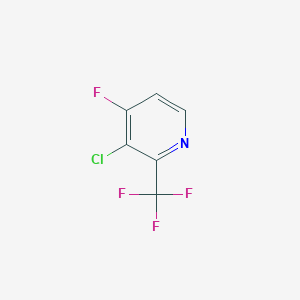

3-Chloro-4-fluoro-2-(trifluoromethyl)pyridine belongs to the class of halogenated heterocyclic compounds, specifically representing a trisubstituted pyridine derivative with multiple distinct halogen functionalities. The compound carries the Chemical Abstracts Service registry number 1227599-02-1, which provides unambiguous identification within chemical databases and regulatory frameworks. According to International Union of Pure and Applied Chemistry nomenclature principles, the systematic name precisely describes the substitution pattern on the six-membered nitrogen-containing aromatic ring.

The molecular formula C₆H₂ClF₄N reveals the compound's composition, indicating the presence of six carbon atoms, two hydrogen atoms, one chlorine atom, four fluorine atoms, and one nitrogen atom. This stoichiometry reflects the high degree of halogenation, with fluorine atoms comprising both individual substituents and components of the trifluoromethyl group. The molecular weight of 199.53 daltons positions this compound within the range typical for small-molecule building blocks used in pharmaceutical and agrochemical synthesis.

The compound's nomenclature follows established conventions for substituted pyridines, where position numbering begins from the nitrogen atom and proceeds around the ring. The presence of three different types of halogen-containing substituents creates a complex substitution pattern that requires careful attention to positional descriptors. The trifluoromethyl group at position 2, fluorine atom at position 4, and chlorine atom at position 3 create a unique electronic environment that influences both chemical reactivity and physical properties.

Structural Features and Electronic Properties

The molecular structure of this compound exhibits several distinctive electronic characteristics arising from the interplay between the electron-withdrawing halogen substituents and the aromatic pyridine system. The pyridine ring maintains its characteristic planar geometry, but the electronic distribution is significantly perturbed by the multiple halogen substituents, each contributing distinct inductive and mesomeric effects to the overall molecular electronic structure.

The trifluoromethyl group at position 2 exerts a strong electron-withdrawing influence through both inductive and field effects, significantly reducing electron density on the pyridine ring. This substituent is particularly notable for its ability to modulate biological activity and chemical stability, making trifluoromethylpyridine derivatives valuable in pharmaceutical and agrochemical applications. The trifluoromethyl group's high electronegativity and substantial steric bulk create a localized environment that influences both intramolecular electronic distribution and intermolecular interactions.

The fluorine substituent at position 4 adds another layer of electronic complexity, contributing additional electron-withdrawing character while maintaining a relatively small steric profile compared to the trifluoromethyl group. Fluorine's unique combination of high electronegativity and small size allows it to participate in distinctive bonding interactions, including potential hydrogen bonding as an acceptor. The chlorine atom at position 3 provides moderate electron-withdrawing character with increased steric bulk compared to fluorine, creating an asymmetric electronic environment around the pyridine ring.

Computational studies of related compounds suggest that such heavily halogenated pyridines exhibit significantly altered electronic properties compared to unsubstituted pyridine. The combination of multiple electron-withdrawing substituents substantially lowers both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, affecting both nucleophilicity and electrophilicity of the aromatic system. These electronic modifications have profound implications for chemical reactivity, particularly in nucleophilic aromatic substitution reactions where the electron-deficient nature of the ring enhances reactivity toward nucleophiles.

Position within Halogenated Pyridine Family

This compound occupies a distinctive position within the extensive family of halogenated pyridines, representing one of the more heavily substituted members of this class. Halogenated pyridines serve as crucial intermediates in pharmaceutical, agrochemical, and materials chemistry, with each substitution pattern offering unique reactivity profiles and application potential. The compound's particular combination of chlorine, fluorine, and trifluoromethyl substituents places it among the most electronically modified pyridine derivatives available for synthetic applications.

The broader family of halogenated pyridines encompasses numerous structural variants, including monofluoropyridines, dichloropyridines, and various mixed halogen systems. Each member of this family exhibits distinct electronic properties and reactivity patterns determined by the nature, number, and positions of halogen substituents. The systematic study of structure-activity relationships within this family has revealed important principles governing the influence of halogenation on chemical and biological properties.

Comparison with structurally related compounds reveals the unique position of this compound within this family. For instance, 6-chloro-3-fluoro-2-(trifluoromethyl)pyridine, with the same molecular formula but different substitution pattern, demonstrates how positional isomerism can significantly affect chemical behavior. Similarly, compounds such as 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine and 3-chloro-2-fluoro-4-(trifluoromethyl)pyridine represent constitutional isomers that, despite identical molecular formulas, exhibit distinct chemical and physical properties.

The development of selective halogenation methods for pyridines has been a significant focus of synthetic methodology research, with different approaches favoring specific positions on the pyridine ring. Electrophilic aromatic substitution reactions typically favor the 3-position, while nucleophilic approaches can access other positions depending on the specific methodology employed. The accessibility of compounds like this compound often requires sophisticated synthetic strategies that can selectively install different halogen functionalities at predetermined positions.

| Compound | Chemical Abstracts Service Number | Molecular Formula | Position Pattern |

|---|---|---|---|

| This compound | 1227599-02-1 | C₆H₂ClF₄N | 2-trifluoromethyl, 3-chloro, 4-fluoro |

| 6-chloro-3-fluoro-2-(trifluoromethyl)pyridine | 1227511-58-1 | C₆H₂ClF₄N | 2-trifluoromethyl, 3-fluoro, 6-chloro |

| 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine | 628692-22-8 | C₆H₂ClF₄N | 2-chloro, 3-fluoro, 4-trifluoromethyl |

| 3-chloro-2-fluoro-4-(trifluoromethyl)pyridine | 1227496-80-1 | C₆H₂ClF₄N | 2-fluoro, 3-chloro, 4-trifluoromethyl |

Historical Development of Trifluoromethylpyridines

The historical development of trifluoromethylpyridines represents a significant chapter in the evolution of organofluorine chemistry, driven primarily by the recognition of fluorine's unique ability to modulate biological activity and chemical stability. The incorporation of trifluoromethyl groups into pyridine systems emerged as researchers sought to combine the biological relevance of nitrogen heterocycles with the distinctive properties conferred by fluorinated substituents.

Early investigations into trifluoromethylpyridines were motivated by observations that fluorine substitution could dramatically alter the pharmacological properties of biologically active compounds. The trifluoromethyl group, in particular, became recognized as a privileged structural motif capable of enhancing metabolic stability, improving lipophilicity, and modulating binding affinity to biological targets. This recognition led to intensive research efforts focused on developing efficient synthetic methods for introducing trifluoromethyl groups into pyridine systems.

The development of selective halogenation methods for pyridines has evolved significantly over the past several decades, with researchers developing increasingly sophisticated approaches to achieve regioselective substitution. Traditional electrophilic aromatic substitution methods, while useful for accessing certain substitution patterns, often required harsh conditions and provided limited selectivity. The development of metal-catalyzed cross-coupling reactions and other modern synthetic methodologies has dramatically expanded access to diverse halogenated pyridine structures.

Recent advances in pyridine functionalization have introduced novel strategies for selective halogenation, including the use of designed phosphine reagents that enable position-selective halogenation under mild conditions. These methodological developments have made compounds like this compound more readily accessible for research and application development. The ability to selectively introduce different halogen functionalities at specific positions has opened new possibilities for molecular design and optimization.

The recognition of trifluoromethylpyridines as important building blocks has extended beyond pharmaceutical applications to include agrochemical and materials science applications. The unique electronic properties of these compounds make them valuable components in the design of pesticides, herbicides, and other biologically active molecules. Additionally, their electronic characteristics have found applications in materials science, particularly in the development of organic semiconductors and other advanced materials.

Contemporary research continues to explore new synthetic methodologies for accessing diverse trifluoromethylpyridine structures, with emphasis on developing more efficient, selective, and environmentally sustainable approaches. The ongoing development of novel halogenation strategies and the increasing understanding of structure-property relationships within this compound family continue to drive innovation in both synthetic methodology and application development.

Properties

IUPAC Name |

3-chloro-4-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-4-3(8)1-2-12-5(4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOMFBVABGQVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-2-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions . The reaction conditions often include the use of a base and a solvent to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to form partially or fully hydrogenated derivatives.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out in solvents such as ethanol, dichloromethane, or acetonitrile under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- 3-Chloro-4-fluoro-2-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique electronic properties, influenced by the trifluoromethyl and halogen substituents, enhance its reactivity in chemical reactions.

Table 1: Examples of Compounds Synthesized Using this compound

| Compound Name | Application Area |

|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine | Pharmaceuticals |

| 3-Fluoro-4-chloro-2-(trifluoromethyl)pyridine | Antimicrobial agents |

| 2-Fluoro-4-(trifluoromethyl)pyridine | Agrochemicals |

Biological Applications

Development of Bioactive Molecules

The compound has been investigated for its potential as a precursor for biologically active molecules, including enzyme inhibitors and receptor modulators. Its structure allows for targeted interactions within biological systems, making it valuable in medicinal chemistry.

Case Study: Antiviral Activity

Research has shown that derivatives of this compound exhibit antiviral properties. One study demonstrated that specific modifications to the pyridine ring enhanced the compound's efficacy against viral infections, highlighting its potential in therapeutic applications.

Pharmaceutical Applications

Therapeutic Properties

The compound is being explored for various therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities. Its ability to modulate biological pathways through enzyme interaction makes it a candidate for drug development.

Industrial Applications

Production of Advanced Materials

Due to its unique chemical characteristics, this compound is used in the production of advanced materials such as polymers and coatings. The presence of trifluoromethyl groups imparts desirable properties like thermal stability and chemical resistance.

Agrochemical Applications

Herbicide Development

The compound is also utilized in the synthesis of herbicides. Its derivatives have shown effectiveness in controlling various weeds, making it an important component in agricultural chemistry .

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-2-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to potent biological effects .

Comparison with Similar Compounds

Positional Isomers

The position of substituents critically influences physicochemical properties. Key isomers include:

Key Observations :

Halogen-Substituted Analogs

Replacement of chlorine or fluorine with other halogens modifies reactivity and stability:

Key Observations :

Functional Group Variations

Key Observations :

- Amino groups (e.g., in CAS 72587-18-9) enable hydrogen bonding, improving water solubility .

- Methylsulfanyl groups (e.g., in CAS 144320-18-3) may enhance binding to sulfur-containing biological targets .

Biological Activity

3-Chloro-4-fluoro-2-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring substituted with chlorine, fluorine, and a trifluoromethyl group. Its molecular formula is CClFN, with a molecular weight of approximately 199.54 g/mol. The electron-withdrawing properties of the trifluoromethyl and halogen substituents significantly influence its reactivity and biological interactions.

The biological activity of this compound primarily arises from its interactions with various molecular targets, including enzymes and receptors. The halogen and trifluoromethyl groups enhance binding affinity and specificity, which can lead to potent biological effects. For instance, these substituents may facilitate interactions that inhibit enzyme activity or modulate receptor functions, making the compound a candidate for therapeutic applications.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For example, modifications to the structure can enhance antiviral potency against viruses such as SARS-CoV-2. The introduction of electron-withdrawing groups has been shown to improve the antiviral activity compared to electron-donating groups .

Anticancer Potential

The compound has also been investigated for its potential anticancer activities. In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cells and inhibit cell proliferation. The presence of halogen atoms is crucial for maintaining high biological activity against various cancer cell lines .

Enzyme Inhibition

This compound has been used in the synthesis of enzyme inhibitors. Its structural features allow it to serve as a scaffold for developing inhibitors targeting specific enzymes involved in disease pathways. For instance, it has been studied as a potential inhibitor for integrase enzymes associated with HIV .

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.